Cas no 199741-78-1 (1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea)
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea
- Ethyl [(3,5-dichlorophenyl)carbamoyl]carbamate
- 199741-78-1
- MFCD00135183
- AKOS024336130
- SY023734
- DB-237621
- Ethyl N-[(3,5-dichlorophenyl)carbamoyl]carbamate
- AC5163
- A920018
-
- MDL: MFCD00135183
- Inchi: 1S/C10H10Cl2N2O3/c1-2-17-10(16)14-9(15)13-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3,(H2,13,14,15,16)
- InChI Key: GKRFXIHQSJBJOF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)NC(NC(=O)OCC)=O)Cl
Computed Properties
- Exact Mass: 276.00700
- Monoisotopic Mass: 276.0068476g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- PSA: 74.41000
- LogP: 3.48940
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120923-1g |
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea |
199741-78-1 | 95% | 1g |
$400.00 | 2023-09-02 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023734-1g |
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea |
199741-78-1 | ≥95% | 1g |
¥4200.00 | 2025-04-16 | |
| Apollo Scientific | OR470634-1g |
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea |
199741-78-1 | 1g |
£553.00 | 2023-09-02 | ||
| eNovation Chemicals LLC | D255655-1g |
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea |
199741-78-1 | 95% | 1g |
$605 | 2024-07-20 | |
| eNovation Chemicals LLC | D255655-1g |
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea |
199741-78-1 | 95% | 1g |
$605 | 2025-02-20 | |
| Ambeed | A742411-1g |
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea |
199741-78-1 | 95+% | 1g |
$381.0 | 2024-07-28 | |
| Crysdot LLC | CD12098850-1g |
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea |
199741-78-1 | 95+% | 1g |
$371 | 2024-07-24 | |
| eNovation Chemicals LLC | D255655-1g |
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea |
199741-78-1 | 95% | 1g |
$605 | 2025-02-24 |
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea Suppliers
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea Related Literature
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea
Professional Introduction to Compound with CAS No. 199741-78-1 and Product Name: 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea
1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea, identified by the Chemical Abstracts Service Number (CAS No.) 199741-78-1, is a significant compound in the field of pharmaceutical chemistry and agrochemical research. This compound belongs to the class of urea derivatives, which are widely recognized for their diverse biological activities and utility in synthetic chemistry. The structural features of 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea, particularly the presence of chlorine substituents on the aromatic ring and the ethoxycarbonyl group at the urea moiety, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound's molecular structure is characterized by a benzene ring substituted with two chlorine atoms at the 3rd and 5th positions, enhancing its electron-withdrawing effect. This substitution pattern influences its interaction with biological targets, making it a promising scaffold for drug discovery. The ethoxycarbonyl group at the urea position provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities. Such modifications are crucial in developing novel therapeutic agents that exhibit improved efficacy and reduced side effects.
In recent years, there has been growing interest in exploring the pharmacological potential of urea derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing chlorine-substituted aromatic rings can exhibit potent antimicrobial, anti-inflammatory, and anticancer properties. The presence of the ethoxycarbonyl group further enhances these activities by allowing for selective binding to biological targets. For instance, research has shown that derivatives of this class can inhibit key enzymes involved in cancer cell proliferation and metabolism.
One of the most compelling aspects of 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea is its versatility as a synthetic intermediate. Its structural framework allows for facile modifications at multiple sites, enabling chemists to design molecules with specific pharmacological profiles. This flexibility is particularly valuable in medicinal chemistry, where the goal is to optimize drug candidates for maximal therapeutic benefit while minimizing toxicity. The compound's ability to serve as a precursor for a wide range of derivatives makes it an indispensable tool in modern drug discovery efforts.
Recent advancements in computational chemistry have further highlighted the importance of 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea in drug development. Molecular modeling studies have revealed that this compound can interact with biological targets in ways that suggest potential applications in treating neurological disorders and autoimmune diseases. The chlorine substituents on the aromatic ring are particularly important for stabilizing interactions with these targets, while the ethoxycarbonyl group provides additional binding sites for optimization.
The agrochemical industry has also recognized the significance of this compound as a precursor for developing novel pesticides and herbicides. By leveraging its structural features, researchers have synthesized derivatives that exhibit high efficacy against a variety of plant pathogens while maintaining environmental safety. This underscores the compound's broad utility beyond pharmaceutical applications.
In conclusion, 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea (CAS No. 199741-78-1) is a multifaceted compound with substantial potential in both pharmaceutical and agrochemical research. Its unique structural features make it an excellent scaffold for designing molecules with diverse biological activities. As research continues to uncover new applications for this compound, its importance in advancing therapeutic and agricultural solutions is likely to grow even further.
199741-78-1 (1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea) Related Products
- 144167-47-5(Carbamic acid, [[(4-methylphenyl)amino]carbonyl]-, ethyl ester)
- 34851-26-8(Carbamic acid, [(phenylamino)carbonyl]-, ethyl ester)
- 56980-10-0(ethyl carbamoyl(3-chlorophenyl)carbamate)
- 8065-33-6(propan-2-yl phenylcarbamate - 3-(3,4-dichlorophenyl)-1,1-dimethylurea (1:1))
- 113691-29-5(Crop rotationCroptex Chrome)
- 71235-97-7(ethyl carbamoyl(4-chlorophenyl)carbamate)
- 56979-88-5(Carbamic acid,(aminocarbonyl)(2-chlorophenyl)-, ethyl ester (9CI))
- 65440-23-5(Ethyl [(4-chlorophenyl)carbamoyl]carbamate)
- 144167-49-7(Carbamic acid, [[(3-methylphenyl)amino]carbonyl]-, ethyl ester)
- 105549-56-2(Carbamic acid, [(dimethylamino)carbonyl](2,4,5-trichlorophenyl)-, ethyl ester (9CI))